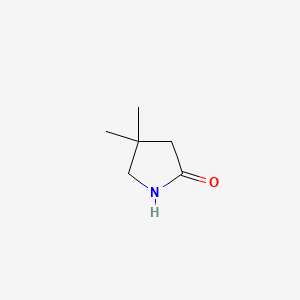

4,4-Dimethyl-2-pyrrolidinone

Description

The exact mass of the compound 4,4-Dimethyl-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Dimethyl-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)3-5(8)7-4-6/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVPKAGCVCGRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348461 | |

| Record name | 4,4-Dimethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66899-02-3 | |

| Record name | 4,4-Dimethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4-Dimethyl-2-pyrrolidinone: A Core Scaffold in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 4,4-Dimethyl-2-pyrrolidinone. We will move beyond simple data recitation to explore the causal relationships behind its utility, providing field-proven insights into its role as a valuable molecular building block.

Core Properties and Structural Analysis

4,4-Dimethyl-2-pyrrolidinone is a substituted lactam, a cyclic amide, built upon the five-membered pyrrolidinone ring system. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The defining feature of this specific molecule is the gem-dimethyl substitution at the C4 position, which imparts significant and advantageous physicochemical and pharmacological properties.

Physicochemical Data Summary

The fundamental properties of 4,4-Dimethyl-2-pyrrolidinone are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 113.16 g/mol | [1] |

| Molecular Formula | C₆H₁₁NO | [1][2] |

| CAS Number | 66899-02-3 | [1][2] |

| IUPAC Name | 4,4-dimethylpyrrolidin-2-one | [1][2] |

| Appearance | Pale cream to pale yellow crystals or powder | [2] |

| Melting Point | 41.0-53.0 °C | [2] |

| Predicted Lipophilicity (XLogP3) | 0.4 | [1][3] |

| SMILES | CC1(C)CNC(=O)C1 | [2] |

Synthesis and Characterization

While numerous methods exist for the synthesis of the pyrrolidone core, a specific, high-yield pathway to 4,4-Dimethyl-2-pyrrolidinone can be achieved through the intramolecular cyclization of a corresponding γ-amino acid. The following represents a robust and logical synthetic strategy.

Representative Synthetic Pathway

The synthesis logically begins from a readily available precursor, 3,3-dimethylglutaric anhydride, and proceeds through a γ-amino acid intermediate.

Caption: Plausible synthetic workflow for 4,4-Dimethyl-2-pyrrolidinone.

Causality of Experimental Choices:

-

Step 1 (Ring Opening): The use of ammonia provides a regioselective nucleophilic attack on one of the carbonyls of the anhydride, cleanly forming the mono-amide mono-carboxylic acid. This is a standard and high-yielding method for opening cyclic anhydrides.

-

Step 2 (Hofmann Rearrangement): This classical reaction is chosen for its efficiency in converting a primary amide to a primary amine with the loss of one carbon atom (as CO₂). This is a key step to form the required γ-amino acid structure. The reaction conditions (bromine and a strong base) must be carefully controlled to avoid side reactions.

-

Step 3 (Thermal Cyclization): Heating the γ-amino acid drives an intramolecular condensation reaction. The nucleophilic amine attacks the electrophilic carboxylic acid, eliminating a molecule of water to form the stable five-membered lactam ring. This step is often performed at elevated temperatures, sometimes with a Dean-Stark trap to remove water and drive the equilibrium towards the product.

Experimental Protocol: Synthesis

The following is a representative protocol for the final cyclization step.

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark apparatus. The flask should be charged with a magnetic stir bar.

-

Reagents: Add 4-amino-3,3-dimethylbutanoic acid (1.0 eq) to the flask, followed by a high-boiling, inert solvent such as toluene or xylene (approx. 0.2 M concentration).

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water will be visible in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by observing the cessation of water collection. The reaction is typically complete within 4-8 hours.

-

Workup: Once cooled to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Analytical Characterization Protocol

Structural confirmation and purity assessment are critical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals (in CDCl₃): A singlet for the six protons of the two equivalent C4-methyl groups; a singlet for the two protons of the C5 methylene group; a singlet for the two protons of the C3 methylene group; and a broad singlet for the N-H proton.

-

Expected ¹³C NMR Signals (in CDCl₃): A signal for the carbonyl carbon (C2); signals for the quaternary C4 and its attached methyl carbons; and signals for the C3 and C5 methylene carbons. PubChem indicates that 13C NMR spectral data is available for this compound[1].

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum using an ATR-FTIR spectrometer for the solid sample.

-

Expected Characteristic Absorptions: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (amide I) stretching vibration. A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration. C-H stretching bands will be observed just below 3000 cm⁻¹.

-

Applications in Medicinal Chemistry and Drug Development

The utility of 4,4-Dimethyl-2-pyrrolidinone extends far beyond that of a simple chemical intermediate; it is a strategic tool for optimizing drug candidates.

The Strategic Importance of the Gem-Dimethyl Group

The C4 gem-dimethyl substitution is not a passive feature. Medicinal chemists intentionally incorporate this motif to confer specific, desirable properties on a lead molecule.[4][5]

-

Conformational Rigidity (Thorpe-Ingold Effect): The two methyl groups restrict the rotational freedom of the pyrrolidinone ring. This pre-organization into a more rigid conformation can reduce the entropic penalty of binding to a biological target, thereby increasing potency and selectivity.[4][5]

-

Metabolic Stability: The quaternary carbon at the C4 position is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic shield" can block a common site of degradation, increasing the half-life and bioavailability of a drug candidate.

-

Improved Pharmacokinetics: The methyl groups increase the lipophilicity (as indicated by the positive XLogP value) of the scaffold, which can enhance membrane permeability and absorption.[1] This modification allows for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.[4][5]

Role as a Synthetic Building Block

4,4-Dimethyl-2-pyrrolidinone serves as a foundational scaffold for the synthesis of more complex molecules. Its lactam functionality offers multiple reaction handles for chemical elaboration. For instance, it has been utilized as a template or precursor in the synthesis of potent antitumor agents like epothilones and other biologically active compounds.

Caption: Drug development workflow utilizing the title compound.

Safety and Handling

As a laboratory chemical, 4,4-Dimethyl-2-pyrrolidinone must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

4,4-Dimethyl-2-pyrrolidinone, with a molecular weight of 113.16 g/mol , is a highly valuable scaffold for researchers in drug discovery and development. Its true power lies in the strategic advantages conferred by the C4 gem-dimethyl group, which provides a powerful tool for enhancing conformational stability, blocking metabolic degradation, and improving pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and strategic application, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.

References

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637593, 4,4-Dimethyl-2-pyrrolidinone. [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed, National Library of Medicine. [Link]

-

Organic Syntheses (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Organic Syntheses Procedure. [Link]

-

ResearchGate (n.d.). Application of gem-dimethyl groups. Scientific Diagram. [Link]

-

Lin, T.-Y. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES... UNL Digital Commons. [Link]

-

Ohno, M., & Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Expert Opinion on Therapeutic Patents, 18(1), 1-22. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573625, 4,4-Dimethyl-5-methylidenepyrrolidin-2-one. [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). [Link]

-

ResearchGate (2011). Recent applications of gem-dichloroepoxide intermediates in synthesis. [Link]

-

PubChemLite (n.d.). 4,4-dimethyl-2-pyrrolidinone (C6H11NO). [Link]

Sources

- 1. 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-Dimethyl-2-pyrrolidinone, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. PubChemLite - 4,4-dimethyl-2-pyrrolidinone (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-pyrrolidinone is a five-membered lactam, a cyclic amide, that has garnered interest in synthetic and medicinal chemistry. Its rigid, gem-dimethyl substituted pyrrolidinone core makes it a valuable scaffold and building block in the design of novel therapeutics. Notably, it has been utilized as a template in the synthesis of complex, biologically active molecules such as the potent antitumor agents, epothilones, and analogues of vitamin B12. This guide provides a comprehensive overview of the core chemical properties of 4,4-Dimethyl-2-pyrrolidinone, offering insights into its synthesis, reactivity, and spectroscopic characterization to support its application in research and drug development.

Physicochemical Properties

The physical and chemical properties of 4,4-Dimethyl-2-pyrrolidinone are foundational to its handling, reactivity, and application. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [1][2] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| CAS Number | 66899-02-3 | [2][3] |

| IUPAC Name | 4,4-dimethylpyrrolidin-2-one | [1][3] |

| Appearance | Pale cream to pale yellow crystals, powder, or fused solid | [3] |

| Melting Point | 41.0-53.0 °C | [3] |

| Purity (by GC) | ≥94.0% | [3] |

Synthesis of 4,4-Dimethyl-2-pyrrolidinone

A common and effective method for the synthesis of 4,4-Dimethyl-2-pyrrolidinone involves the intramolecular cyclization of a γ-amino acid precursor. A representative synthetic workflow is outlined below.

Diagram of a Representative Synthesis Workflow

Caption: A generalized workflow for the synthesis of 4,4-Dimethyl-2-pyrrolidinone.

Experimental Protocol: Synthesis from Diacetone Amine

This protocol describes a plausible synthesis of 4,4-Dimethyl-2-pyrrolidinone from the readily available starting material, diacetone amine, via a haloform reaction followed by in-situ cyclization.

Materials:

-

Diacetone amine

-

Chloroform

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diacetone amine in an excess of chloroform.

-

Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture. The reaction is exothermic and should be cooled in an ice bath during the addition.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess sodium hydroxide with concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4,4-Dimethyl-2-pyrrolidinone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

-

Haloform Reaction: The use of chloroform and a strong base (sodium hydroxide) with the methyl ketone functionality of diacetone amine facilitates a haloform reaction, leading to the formation of a carboxylate intermediate.

-

Intramolecular Cyclization: The γ-amino carboxylate intermediate, upon heating, undergoes an intramolecular nucleophilic acyl substitution to form the stable five-membered lactam ring.

-

Extraction and Purification: The use of a water-immiscible organic solvent like diethyl ether allows for the efficient extraction of the product from the aqueous reaction mixture. Subsequent purification by distillation or recrystallization is necessary to remove unreacted starting materials and byproducts.

Chemical Reactivity

The reactivity of 4,4-Dimethyl-2-pyrrolidinone is primarily dictated by the lactam functional group.

Diagram of a Representative Reaction Mechanism: Acid-Catalyzed Hydrolysis

Caption: A simplified mechanism for the acid-catalyzed hydrolysis of 4,4-Dimethyl-2-pyrrolidinone.

Key Reactions:

-

Hydrolysis: The amide bond within the lactam ring can be cleaved under acidic or basic conditions to yield the corresponding γ-amino acid, 4-amino-4-methylpentanoic acid. This reaction is typically slower than the hydrolysis of acyclic amides due to ring strain.

-

Reduction: The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford 4,4-dimethylpyrrolidine.

-

N-Alkylation/Acylation: The nitrogen atom of the lactam can be deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated or acylated to introduce substituents at the N-1 position.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 4,4-Dimethyl-2-pyrrolidinone.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - A singlet for the two methyl groups (C4-CH₃). - Two distinct signals for the methylene protons at C3 and C5, likely appearing as multiplets. - A broad singlet for the N-H proton. |

| ¹³C NMR | - A signal for the carbonyl carbon (C2) in the downfield region. - A quaternary carbon signal (C4). - A signal for the two equivalent methyl carbons. - Two distinct signals for the methylene carbons (C3 and C5).[1] |

| Infrared (IR) Spectroscopy | - A strong absorption band for the C=O stretch of the lactam, typically around 1680-1700 cm⁻¹. - An N-H stretching vibration in the region of 3200-3400 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 113.16).[2][4] |

Applications in Drug Development

The rigid, substituted pyrrolidinone scaffold of 4,4-Dimethyl-2-pyrrolidinone makes it an attractive starting point for the synthesis of conformationally constrained molecules. This is particularly advantageous in drug design, where controlling the three-dimensional shape of a molecule is crucial for its interaction with biological targets. The gem-dimethyl group can also impart increased metabolic stability and lipophilicity to drug candidates. Its use as a synthetic template for complex natural products underscores its utility in accessing diverse chemical space.

Safety and Handling

4,4-Dimethyl-2-pyrrolidinone is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, clothing, and eye/face protection.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[5]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

-

PubChem. 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593. [Link]

-

Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. [Link]

-

PubChemLite. 4,4-dimethyl-2-pyrrolidinone (C6H11NO). [Link]

Sources

- 1. 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4,4-Dimethyl-2-pyrrolidinone, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. PubChemLite - 4,4-dimethyl-2-pyrrolidinone (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

Introduction: The Significance of 4,4-Dimethyl-2-pyrrolidinone in Modern Synthesis

An In-depth Technical Guide to the Physical Properties of 4,4-Dimethyl-2-pyrrolidinone

In the landscape of pharmaceutical and materials science, the pyrrolidine ring is a cornerstone scaffold, prized for its unique stereochemical and physicochemical properties.[1] As a substituted lactam, 4,4-Dimethyl-2-pyrrolidinone (CAS No. 66899-02-3) represents a crucial building block for more complex molecules. Its gem-dimethyl group at the C4 position introduces steric hindrance and conformational rigidity, which can be strategically exploited in drug design to enhance metabolic stability, modulate binding affinity, or control molecular geometry. This guide provides a comprehensive overview of its core physical properties, the methodologies for their validation, and the scientific rationale behind these experimental choices, tailored for researchers engaged in synthetic chemistry and drug development. Understanding these fundamental characteristics is paramount for its effective use as a synthetic intermediate, for instance, in the synthesis of potent antitumor agents like epothilones.

Core Physicochemical & Structural Data

A precise understanding of a compound's physical properties is non-negotiable for its application in controlled chemical synthesis and formulation. The data for 4,4-Dimethyl-2-pyrrolidinone, consolidated from supplier technical specifications and chemical databases, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 66899-02-3 | [2][3] |

| IUPAC Name | 4,4-dimethylpyrrolidin-2-one | [2][4] |

| Molecular Formula | C₆H₁₁NO | [2][3] |

| Molecular Weight | 113.16 g/mol | [3][4] |

| Appearance | Pale cream to pale yellow crystals or powder | [2] |

| Melting Point | 38-53 °C | [2][5] |

| Topological Polar Surface Area | 29.1 Ų | [4] |

| XLogP3 | 0.4 | [4] |

A Note on Melting Point Discrepancy: The observed melting point range of 38-40 °C to 41-53 °C is noteworthy.[2][5] Such variations are common and typically attributable to differences in purity, crystalline form (polymorphism), or the experimental method used for determination. A broader range often suggests the presence of impurities, which depress and widen the melting point. Therefore, an experimental determination of the melting point serves as a rapid and effective preliminary assessment of purity.

Methodologies for Structural Verification and Purity Assessment

Merely accepting catalog data is insufficient for rigorous scientific work. The identity, structure, and purity of a starting material must be independently verified. Here, we outline the self-validating protocols essential for the characterization of 4,4-Dimethyl-2-pyrrolidinone.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of a pyrrolidinone derivative.

Caption: Workflow for Physicochemical Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR confirms the proton environment and splitting patterns, while ¹³C NMR verifies the carbon backbone. The choice of solvent is critical; Deuterated Chloroform (CDCl₃) is an excellent first choice for its ability to dissolve many organic compounds. If solubility is an issue, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a more polar alternative.[6]

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Accurately weigh 5-10 mg of 4,4-Dimethyl-2-pyrrolidinone and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H spectrum using a 300 MHz or higher field spectrometer. Following this, acquire the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

-

Data Interpretation:

-

¹H NMR: Expect a singlet for the two equivalent methyl groups (C(CH₃)₂), two distinct signals for the inequivalent methylene protons (-CH₂-C=O and -CH₂-NH-), and a broad singlet for the N-H proton.

-

¹³C NMR: Expect signals for the quaternary carbon, the two equivalent methyl carbons, the two methylene carbons, and the carbonyl carbon (C=O).[4]

-

Mass Spectrometry (MS)

Expertise & Causality: MS provides the exact molecular weight, offering definitive confirmation of the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this, simultaneously providing purity information (from the GC trace) and mass data.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms).

-

Method Parameters: Use a temperature program that ensures good separation, for example, an initial temperature of 50 °C held for 2 minutes, then ramping at 10 °C/min to 250 °C.[7]

-

MS Detection: Use standard Electron Ionization (EI) at 70 eV.

-

Data Interpretation: The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (113.16 g/mol ).[8] The fragmentation pattern can also be analyzed for further structural confirmation.

Melting Point Determination

Expertise & Causality: This is a fundamental technique to assess purity and confirm identity. A sharp melting range (typically < 2 °C) is indicative of high purity. The heating rate is the most critical parameter; a slow rate (~1-2 °C per minute) near the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Protocol for Melting Point Determination:

-

Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the tube in a calibrated digital melting point apparatus.

-

Measurement: Heat rapidly to about 15-20 °C below the expected melting point (e.g., to ~25 °C).

-

Fine Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.

Relevance in Drug Discovery & Development

The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates.[1] Its non-planar, saturated nature provides access to three-dimensional chemical space, a key factor in achieving high target selectivity and potency. The specific gem-dimethyl substitution in 4,4-Dimethyl-2-pyrrolidinone serves as a valuable synthetic handle. It can lock in a specific ring conformation or act as a bulky group to probe the steric tolerance of a protein's binding pocket, making it a valuable building block for creating libraries of novel compounds for screening.

Conclusion

4,4-Dimethyl-2-pyrrolidinone is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. A thorough understanding and experimental validation of its physical properties—identity, purity, and thermal behavior—are the foundational first steps in any successful research and development campaign. The protocols and rationale detailed in this guide provide a robust framework for ensuring the quality and reliability of this important synthetic intermediate, thereby upholding the principles of scientific integrity and reproducibility.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637593, 4,4-Dimethyl-2-pyrrolidinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573625, 4,4-Dimethyl-5-methylidenepyrrolidin-2-one. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4,4-Dimethylpyrrolidin-2-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

-

Lin, T.-Y. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,4-dimethyl-2-pyrrolidinone (C6H11NO). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

-

ChemBK. (2024). 1,4-dimethyl-2-pyrrolidone. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

- Moghimi, H. R., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone.

-

NIST. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Zhang, M., et al. (2023). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Foods, 12(22), 4165.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14417041, 1,4-Dimethylpyrrolidin-2-one. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H33209.MD [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4-Dimethylpyrrolidin-2-one [myskinrecipes.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - 4,4-dimethyl-2-pyrrolidinone (C6H11NO) [pubchemlite.lcsb.uni.lu]

4,4-Dimethyl-2-pyrrolidinone synthesis mechanism

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-2-pyrrolidinone

Abstract

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides an in-depth technical exploration of the primary synthesis mechanism for 4,4-Dimethyl-2-pyrrolidinone, a key building block and structural motif. We will dissect the intramolecular cyclization of its precursor, 4-amino-3,3-dimethylbutanoic acid, from a mechanistic and practical standpoint. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this fundamental transformation, grounded in established chemical principles and supported by actionable protocols.

Introduction: The Significance of the 4,4-Dimethyl-2-pyrrolidinone Scaffold

4,4-Dimethyl-2-pyrrolidinone (CAS No. 66899-02-3) is a five-membered γ-lactam distinguished by a gem-dimethyl substitution at the C4 position.[3] Lactams, or cyclic amides, are a cornerstone of modern drug discovery, with the pyrrolidinone (or γ-lactam) ring being particularly prevalent.[4][5] This framework is found in a wide array of natural products and synthetic pharmaceuticals, including the nootropic racetam drugs.[2]

The gem-dimethyl group on the 4,4-Dimethyl-2-pyrrolidinone scaffold offers unique advantages in drug design:

-

Metabolic Stability: The quaternary carbon can block potential sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

-

Conformational Rigidity: The dimethyl substitution restricts the conformational flexibility of the five-membered ring. This can lead to higher binding affinity and selectivity for a biological target by pre-organizing the molecule into a bioactive conformation.

-

Lipophilicity Modulation: The methyl groups increase the lipophilicity of the molecule, which can be crucial for traversing cellular membranes and reaching intracellular targets.

Given these favorable properties, a robust and well-understood synthetic route to 4,4-Dimethyl-2-pyrrolidinone is essential for its application in pharmaceutical research and development. This guide focuses on the most direct and fundamental synthesis pathway: the intramolecular cyclization of a γ-amino acid precursor.

Core Synthesis Pathway: Intramolecular Cyclization of 4-Amino-3,3-dimethylbutanoic Acid

The most direct and atom-economical approach to synthesizing γ-lactams is the intramolecular condensation of the corresponding γ-amino acid.[5][6] For 4,4-Dimethyl-2-pyrrolidinone, the requisite precursor is 4-amino-3,3-dimethylbutanoic acid.[7] The transformation is essentially a dehydration reaction that forms an amide bond within the same molecule.

Mechanistic Deep Dive: The Lactamization Cascade

The cyclization, or lactamization, can be induced thermally or through acid catalysis. The core mechanism involves the nucleophilic attack of the terminal amine onto the activated carboxylic acid carbonyl.

-

Activation of the Carboxyl Group: In the presence of an acid catalyst (H⁺), the carbonyl oxygen of the carboxylic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Under thermal conditions without an acid catalyst, the reaction proceeds, albeit typically requiring higher temperatures to overcome the activation energy.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the terminal primary amine (a potent nucleophile) attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly bonded, positively charged nitrogen to one of the hydroxyl groups of the tetrahedral intermediate. This is often facilitated by solvent molecules. This step converts a hydroxyl group into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

-

Deprotonation: The final step is the deprotonation of the carbonyl-adjacent nitrogen, regenerating the acid catalyst (if used) and yielding the stable, neutral 4,4-Dimethyl-2-pyrrolidinone ring.

The presence of the gem-dimethyl group at the C3 position of the amino acid precursor (which becomes the C4 position of the lactam) facilitates this cyclization. This phenomenon, known as the Thorpe-Ingold effect , involves a decrease in the internal bond angle between the methyl groups, which in turn brings the reactive ends of the chain (the amine and carboxylic acid) closer together, thus increasing the rate of the intramolecular reaction.

Visualization of the Synthesis Mechanism

The following diagram illustrates the acid-catalyzed lactamization pathway.

Caption: Acid-catalyzed intramolecular cyclization of 4-amino-3,3-dimethylbutanoic acid.

Experimental Protocol: Thermal Cyclization

This protocol describes a representative procedure for the synthesis of 4,4-Dimethyl-2-pyrrolidinone via thermal dehydration of its amino acid precursor. The kinetics of such cyclizations have been studied, showing rapid reactions at physiological pH for similar structures, often with half-lives in the range of seconds to minutes.[8]

Materials:

-

4-Amino-3,3-dimethylbutanoic acid

-

High-boiling point, inert solvent (e.g., Dowtherm A, Xylene)

-

Distillation apparatus with a Dean-Stark trap or equivalent for water removal

-

Heating mantle and magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the system is dry and flushed with an inert gas like nitrogen or argon.

-

Charging the Reactor: To the flask, add 4-amino-3,3-dimethylbutanoic acid (1.0 eq). Add a suitable volume of the high-boiling solvent (e.g., xylene) to create a stirrable slurry or solution.

-

Reaction: Heat the mixture to reflux. The temperature will depend on the solvent used (for xylene, ~140 °C). Water will begin to co-distill with the solvent and collect in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected. The theoretical amount of water is one molar equivalent. The reaction can also be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

-

Workup: Once the reaction is complete (no more water is evolved or starting material is consumed), cool the reaction mixture to room temperature.

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 4,4-Dimethyl-2-pyrrolidinone as a solid or oil.

-

Self-Validation: The success of the protocol is validated by the collection of the theoretical amount of water and confirmed by characterization of the final product (NMR, IR, Mass Spectrometry) to match the known data for 4,4-Dimethyl-2-pyrrolidinone.[3]

Alternative and Modern Synthetic Strategies

While direct cyclization of the γ-amino acid is the most common route, other strategies exist for the synthesis of the pyrrolidinone core, which could be adapted for this specific target.[9][10]

Reductive Amination of Levulinic Acid Analogs

A well-established method for producing N-substituted pyrrolidones involves the reductive amination of levulinic acid (4-oxopentanoic acid) with a primary amine, followed by cyclization.[11] A hypothetical route to 4,4-Dimethyl-2-pyrrolidinone could involve a similar strategy starting from 3,3-dimethyl-4-oxopentanoic acid.

Caption: Hypothetical reductive amination workflow for pyrrolidinone synthesis.

Catalytic Oxidative Lactamization of Amino Alcohols

Modern synthetic methods increasingly rely on catalytic C-H activation and oxidation. The oxidative lactamization of amino alcohols presents a highly efficient, environmentally friendly alternative where hydrogen gas is the only byproduct.[12][13] In this approach, 4-amino-3,3-dimethylbutan-1-ol would be the starting material, which could be cyclized using catalysts based on ruthenium, iridium, or iron.[12][13]

Mechanism Overview:

-

The catalyst first dehydrogenates the alcohol to form an intermediate amino-aldehyde.

-

This aldehyde rapidly undergoes intramolecular condensation with the amine to form a cyclic hemiaminal.

-

A second dehydrogenation step by the catalyst converts the hemiaminal to the final lactam product.

This method avoids the need to pre-oxidize the starting material to a carboxylic acid, thus improving step economy.

Data Summary

The efficiency of lactamization is highly dependent on reaction conditions. The table below provides a conceptual summary of parameters influencing the primary synthesis route.

| Parameter | Condition | Expected Outcome/Rationale |

| Temperature | 120-180 °C | Provides activation energy for dehydration. Higher temperatures increase reaction rate but may lead to side products. |

| Catalyst | None (Thermal) or Acid (H₂SO₄, TsOH) | Acid catalysis lowers the activation energy by protonating the carbonyl, allowing for lower reaction temperatures. |

| Water Removal | Dean-Stark Trap, Azeotropic Distillation | Crucial for driving the reaction equilibrium towards the product side according to Le Châtelier's principle. |

| Yield | Typically >80% | The intramolecular 5-membered ring formation is thermodynamically and kinetically favorable, especially with the Thorpe-Ingold effect.[5] |

Conclusion

The synthesis of 4,4-Dimethyl-2-pyrrolidinone is most reliably and directly achieved through the intramolecular cyclization of 4-amino-3,3-dimethylbutanoic acid. This fundamental transformation, favored by the Thorpe-Inold effect, proceeds via a well-understood nucleophilic acyl substitution mechanism. While thermal and acid-catalyzed conditions are standard, advances in catalysis offer more sustainable and efficient alternatives via the oxidative lactamization of the corresponding amino alcohol. A thorough understanding of these mechanisms provides chemists with the tools to efficiently produce this valuable scaffold for applications in drug discovery and materials science.

References

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

- Basavaiah, D., & Sharada, D. S. (2007). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes.

- Boyd, S., & Goundry, W. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade.

- Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.

- Pradhan, S., & Das, S. (2025). Recent Progress in Visible Light‐Mediated Synthesis of γ‐lactams. Helvetica Chimica Acta.

- Biosynth. 4,4-Dimethyl-2-pyrrolidone | 66899-02-3.

- Wikipedia. Lactam.

- Ghaffari, M., et al. (2020). Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters.

- BYJU'S. Synthesis of Lactam.

- Klapars, A., et al. (2016). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, RSC Publishing.

- PubChem. 4-Amino-3,3-dimethylbutanoic acid.

- Ghaffari, M., et al. (2020). Oxidative Lactamization of Amino Alcohols. Journal of Chemistry Letters.

- PubChem. 4,4-Dimethyl-2-pyrrolidinone.

- Frank, R. L., Schmitz, W. R., & Zeidman, B. 1,5-dimethyl-2-pyrrolidone. Organic Syntheses Procedure.

Sources

- 1. enamine.net [enamine.net]

- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 3. 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lactam - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. 4-Amino-3,3-dimethylbutanoic acid | C6H13NO2 | CID 910834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. jchemlett.com [jchemlett.com]

- 13. jchemlett.com [jchemlett.com]

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-2-pyrrolidinone from Diacetone Alcohol

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 4,4-Dimethyl-2-pyrrolidinone, a valuable lactam building block, from the readily available starting material, diacetone alcohol. This guide emphasizes the scientific rationale behind the synthetic strategy, detailed experimental protocols, and the mechanistic underpinnings of each transformation.

Strategic Overview: A Multi-Step Approach to a Stable Lactam

4,4-Dimethyl-2-pyrrolidinone is a five-membered lactam (a cyclic amide) with applications as a synthetic intermediate for pharmaceuticals and other biologically active compounds. Its direct synthesis from diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) is not feasible in a single step. A strategic, multi-step pathway is required that proceeds through the formation of a key γ-amino ketone intermediate.

The chosen synthetic route leverages fundamental and reliable organic transformations:

-

Stage 1: Dehydration. Diacetone alcohol is first dehydrated to form mesityl oxide. This step is crucial as it creates an α,β-unsaturated ketone, which is primed for nucleophilic addition.

-

Stage 2: Amination via Conjugate Addition. The α,β-unsaturated system of mesityl oxide readily undergoes a Michael (conjugate) addition with ammonia to produce the key intermediate, 4-amino-4-methyl-2-pentanone.

-

Stage 3: Intramolecular Cyclization (Lactamization). The γ-amino ketone intermediate is then induced to cyclize, forming the thermodynamically stable five-membered γ-lactam ring of 4,4-dimethyl-2-pyrrolidinone.

This strategic sequence ensures high-yielding transformations by utilizing the inherent reactivity of the intermediates formed at each stage.

Caption: Overall workflow for the synthesis of 4,4-Dimethyl-2-pyrrolidinone.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adapting the protocol.

Stage 1: Acid-Catalyzed Dehydration

The conversion of diacetone alcohol to mesityl oxide is a classic acid-catalyzed elimination reaction.

-

Protonation: The tertiary alcohol is protonated by an acid catalyst (e.g., H₂SO₄, p-TsOH), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

-

Carbocation Formation: The protonated alcohol departs as water, forming a relatively stable tertiary carbocation.

-

Elimination: A weak base (water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond. The reaction favors the formation of the more stable, conjugated α,β-unsaturated ketone.

Expert Insight: The choice of acid catalyst and temperature is critical. Overly harsh conditions can lead to polymerization or other side reactions. A mild acid and moderate heat are sufficient to drive the equilibrium towards the dehydrated product by removing water as it forms.

Stage 2: Michael Addition of Ammonia

This step hinges on the electrophilic nature of the β-carbon in the α,β-unsaturated ketone.

-

Nucleophilic Attack: Ammonia (NH₃), acting as a nucleophile, attacks the electrophilic β-carbon of mesityl oxide.

-

Proton Transfer: The resulting enolate intermediate is protonated by a proton source (e.g., another molecule of ammonia or trace water) to yield the final γ-amino ketone product, 4-amino-4-methyl-2-pentanone.[1]

Expert Insight: This reaction is typically performed under pressure in an excess of ammonia to ensure complete conversion and minimize self-condensation side reactions of mesityl oxide.

Stage 3: Intramolecular Cyclization and Tautomerization

The formation of the γ-lactam is a thermodynamically favored process leading to a stable five-membered ring.[2]

-

Hemiaminal Formation: The primary amine of the γ-amino ketone performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered cyclic hemiaminal intermediate.

-

Dehydration: This hemiaminal readily loses a molecule of water, often facilitated by heat, to form a cyclic imine (a dihydropyrrole derivative).

-

Tautomerization: The cyclic imine is in equilibrium with its more stable amide tautomer, the lactam. This final keto-enol-like tautomerization step, known as lactam-lactim tautomerism, heavily favors the lactam form, driving the reaction to completion.

Expert Insight: This cyclization is often the most straightforward step and can sometimes occur spontaneously upon heating the γ-amino ketone. The removal of water is the key to driving the equilibrium towards the final product.

Detailed Experimental Protocols

Disclaimer: These protocols are synthesized from established chemical principles. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Mesityl Oxide from Diacetone Alcohol

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents: To the flask, add diacetone alcohol (1.0 mol) and a catalytic amount of p-toluenesulfonic acid (approx. 0.01 mol). Toluene can be added as an azeotropic solvent to aid in water removal.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.

-

Monitoring: Continue the reaction until no more water is collected (approximately 1 equivalent of water). The reaction can be monitored by GC or TLC.

-

Work-up: Cool the reaction mixture. Wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude mesityl oxide can be purified by fractional distillation.

Protocol 2: Synthesis of 4-Amino-4-methyl-2-pentanone

-

Apparatus Setup: Use a high-pressure autoclave equipped with a stirrer and temperature control.

-

Reagents: Charge the autoclave with mesityl oxide (1.0 mol) and an excess of liquid ammonia (3-5 mol). An alcoholic solvent like ethanol may be used.

-

Reaction: Seal the reactor and heat to the desired temperature (e.g., 80-120°C). The reaction will proceed under the autogenous pressure of the ammonia and solvent.

-

Monitoring: Maintain the reaction for several hours until completion, which can be verified by taking aliquots and analyzing via GC.

-

Work-up: Carefully cool the reactor to room temperature and slowly vent the excess ammonia in a safe manner.

-

Purification: Remove the solvent under reduced pressure. The resulting crude 4-amino-4-methyl-2-pentanone can be purified by vacuum distillation.

Protocol 3: Synthesis of 4,4-Dimethyl-2-pyrrolidinone

-

Apparatus Setup: A simple round-bottom flask with a distillation head is sufficient.

-

Reagent: Place the purified 4-amino-4-methyl-2-pentanone (1.0 mol) into the flask.

-

Reaction: Heat the neat liquid gently under atmospheric pressure. The intramolecular cyclization will occur with the elimination of water.

-

Monitoring & Purification: The reaction progress can be monitored by observing the distillation of water. Once the water evolution ceases, the crude 4,4-dimethyl-2-pyrrolidinone can be purified by vacuum distillation to yield the final product.

Quantitative Data Summary

The following table summarizes the key parameters for this synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

| Parameter | Stage 1: Dehydration | Stage 2: Amination | Stage 3: Cyclization |

| Primary Reactant | Diacetone Alcohol | Mesityl Oxide | 4-Amino-4-methyl-2-pentanone |

| Key Reagents | p-TsOH (cat.) | Liquid NH₃ | Heat |

| Solvent | Toluene (optional) | Ethanol (optional) | None (Neat) |

| Temperature | Reflux (~110-140°C) | 80-120°C | ~150-180°C |

| Typical Time | 2-4 hours | 4-8 hours | 1-3 hours |

| Typical Yield | >90% | ~80-90% | >95% |

| Molar Mass ( g/mol ) | 116.16 | 98.14 | 115.17 |

| Product Molar Mass | 98.14 | 115.17 | 113.16 |

References

-

NIST. (n.d.). 2-Pentanone, 4-amino-4-methyl-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Lactam. Retrieved January 11, 2026, from [Link]

Sources

Introduction: The Significance of the Pyrrolidinone Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 4,4-dimethyl-2-pyrrolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The five-membered pyrrolidinone ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance, largely due to its ability to confer favorable physicochemical properties such as enhanced aqueous solubility.[1][3] The nitrogen atom in the ring can act as a hydrogen bond donor, or as an acceptor when substituted, allowing for versatile interactions with biological targets.[3] The non-planar, sp3-hybridized nature of the pyrrolidinone ring provides a three-dimensional structure that can effectively explore pharmacophore space, a desirable trait in modern drug design.[1]

This guide focuses specifically on derivatives of 4,4-dimethyl-2-pyrrolidinone . The gem-dimethyl substitution at the 4-position is a critical modification. This structural feature can lock the conformation of the pyrrolidine ring, influencing its binding to target proteins. Furthermore, the dimethyl groups can enhance metabolic stability by preventing oxidation at the C4 position, a common metabolic pathway for pyrrolidinone-based compounds. This increased stability can lead to improved pharmacokinetic profiles, making these derivatives particularly attractive for drug development. The 4,4-dimethyl-2-pyrrolidinone core serves as a versatile building block for creating novel neuroactive and anti-inflammatory agents.[4]

Synthesis of 4,4-dimethyl-2-pyrrolidinone Derivatives: A General Overview

The synthesis of 2-pyrrolidinone derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic core.[5][6][7] These methods can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the functionalization of a pre-existing pyrrolidinone ring.[8]

A common strategy for creating substituted pyrrolidinones involves the Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. For the synthesis of 4,4-dimethyl-2-pyrrolidinone derivatives, a key starting material is 4,4-dimethyl-2-pyrrolidinone itself, which can be further functionalized.[9]

Experimental Protocol: N-Alkylation of 4,4-dimethyl-2-pyrrolidinone

This protocol describes a general method for the N-alkylation of 4,4-dimethyl-2-pyrrolidinone, a common step in the synthesis of various biologically active derivatives.

Objective: To introduce an alkyl or aryl substituent at the nitrogen atom of the 4,4-dimethyl-2-pyrrolidinone ring.

Materials:

-

4,4-dimethyl-2-pyrrolidinone

-

An appropriate alkyl or benzyl halide (e.g., benzyl bromide)

-

A strong base (e.g., sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

To a solution of 4,4-dimethyl-2-pyrrolidinone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the corresponding anion.

-

Cool the reaction mixture back to 0 °C and add the alkyl or benzyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography.

-

Carefully quench the reaction by the slow addition of the quenching agent.

-

Extract the aqueous layer with the extraction solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 4,4-dimethyl-2-pyrrolidinone derivative.

Key Biological Activities of 4,4-dimethyl-2-pyrrolidinone Derivatives

Nootropic and Neuroprotective Effects

Derivatives of 2-pyrrolidinone, famously known as racetams, were initially investigated for their "nootropic" effects, a term coined to describe the enhancement of learning and memory.[10] The pyrrolidinone scaffold is central to the activity of many nootropic agents like piracetam and its analogs.[10][11] Some 4-hetaryl-2-pyrrolidone derivatives have demonstrated both nootropic and anxiolytic activity.[11]

Nebracetam, which is 4-(aminomethyl)-1-benzylpyrrolidine-2-one, is a notable nootropic that acts as an M1-muscarinic agonist.[12] Research into derivatives of nebracetam, including those with substitutions on the benzyl ring, aims to identify new compounds with enhanced nootropic properties.[12] These compounds are believed to exert their effects by modulating cholinergic neurotransmission.[12]

One proposed mechanism for the nootropic and neuroprotective effects of some pyrrolidinone derivatives is their ability to enhance the function of the neurotransmitter acetylcholine via muscarinic receptors.[13] They may also influence NMDA receptors and increase cell membrane permeability.[13]

Anticonvulsant Activity

A significant area of research for pyrrolidinone derivatives is their potential as anticonvulsant agents.[14][15][16][17][18] Systematic investigations into the pyrrolidone acetamide scaffold have revealed key structure-activity relationships (SAR).[15] For instance, substitution at the 4-position of the lactam ring with small hydrophobic groups has been shown to improve both in vitro and in vivo potency.[15] This has led to the development of compounds like (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, which is approximately 10 times more potent than levetiracetam in certain models.[15]

The anticonvulsant activity of these derivatives is often evaluated in preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test.[14] The 6-Hz psychomotor seizure model is also used to identify compounds effective against partial and therapy-resistant epilepsy.[14][16]

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) | Reference |

| Compound 14 | 49.6 | 67.4 | 31.3 | 63.2 | [18] |

| Compound 69k | 80.38 | - | 108.80 | - | [1] |

Table 1: Anticonvulsant activity of selected pyrrolidinone derivatives in mice.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

-

Test animals (e.g., mice or rats)

-

Test compound (4,4-dimethyl-2-pyrrolidinone derivative) and vehicle

-

Positive control (e.g., phenytoin)

-

Electroshock apparatus with corneal electrodes

-

Electrode solution (e.g., saline)

Procedure:

-

Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal injection).

-

After a predetermined time for drug absorption, apply a drop of the electrode solution to the animal's eyes.

-

Position the corneal electrodes on the corneas of the animal.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

The absence of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.

-

Calculate the median effective dose (ED₅₀) based on the dose-response data.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic potential of pyrrolidinone derivatives.[19][20][21] The mechanism of action for these effects is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[19][21] Dual inhibition of COX and LOX is a sought-after strategy for developing safer anti-inflammatory drugs.[19]

In vitro assays are crucial for the initial screening of these compounds.[19] For example, the inhibitory activity against COX-1 and COX-2 can be determined to assess both efficacy and potential for gastrointestinal side effects.[21] Further mechanistic studies often involve evaluating the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[19] In vivo models, such as the carrageenan-induced paw edema test in rats, are used to confirm anti-inflammatory effects.[21]

| Compound | COX-1 IC₅₀ (µg/mL) | COX-2 IC₅₀ (µg/mL) | 5-LOX IC₅₀ (µg/mL) | Reference |

| MAK01 | 314 | 130 | 105 | [21] |

Table 2: In vitro anti-inflammatory activity of a representative pyrrolidinone derivative.

Future Perspectives

The 4,4-dimethyl-2-pyrrolidinone scaffold continues to be a promising starting point for the development of new therapeutics. The diverse biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects, suggest that derivatives of this core structure can be tailored to target a range of diseases. Future research will likely focus on optimizing the potency and selectivity of these compounds through further structural modifications. A deeper understanding of their mechanisms of action will also be crucial for their clinical development. The versatility of the pyrrolidinone ring, combined with the stabilizing effect of the gem-dimethyl substitution, ensures that these derivatives will remain an active area of investigation in medicinal chemistry.[1][2]

References

- Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed.

- Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. PubMed.

- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.

- The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones. PubMed.

- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.

- 4,4-Dimethylpyrrolidin-2-one. MySkinRecipes.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593. PubChem.

- Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. SpringerLink.

- Pyrrolidone deriv

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

- Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Royal Society of Chemistry.

- Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Deriv

- Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- 【Whitepaper】Pyrrolidine Deriv

- Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam.

- Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC.

- Recent Advances in the Synthesis of Pyrrolidines.

- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 4. 4,4-Dimethylpyrrolidin-2-one [myskinrecipes.com]

- 5. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4-Dimethyl-2-pyrrolidinone Structural Analogs: A Privileged Scaffold for Drug Discovery

Abstract

The 4,4-dimethyl-2-pyrrolidinone core represents a compelling, albeit underexplored, scaffold in medicinal chemistry. The incorporation of a gem-dimethyl group at the C4 position introduces unique conformational constraints and lipophilicity, offering potential advantages in drug design, including enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of 4,4-dimethyl-2-pyrrolidinone and its structural analogs. We will delve into established and theoretical synthetic strategies for derivatization at the N1, C3, and C5 positions, explore potential structure-activity relationships by drawing analogies from related pyrrolidinone systems, and provide detailed experimental protocols to guide researchers in this promising area of drug discovery.

Introduction: The Rationale for the 4,4-Dimethyl-2-pyrrolidinone Scaffold

The pyrrolidinone ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered lactam structure provides a rigid backbone amenable to diverse functionalization, enabling the precise spatial orientation of substituents to interact with biological targets.

The introduction of a gem-dimethyl group at the C4 position, as seen in 4,4-dimethyl-2-pyrrolidinone, offers several potential advantages in drug design:

-

Thorpe-Ingold Effect: The gem-dimethyl substitution can conformationally lock the pyrrolidinone ring, reducing the entropic penalty upon binding to a target protein and potentially increasing binding affinity.[2]

-

Metabolic Stability: The quaternary carbon at the C4 position can block potential sites of metabolism, leading to an improved pharmacokinetic profile.[2]

-

Increased Lipophilicity: The methyl groups enhance the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.

-

Vectorial Exit Point: The gem-dimethyl group provides a well-defined steric feature that can be exploited to orient the molecule within a binding pocket and guide the exploration of surrounding chemical space.

This guide will serve as a foundational resource for researchers and drug development professionals interested in harnessing the potential of the 4,4-dimethyl-2-pyrrolidinone scaffold.

Physicochemical Properties of 4,4-Dimethyl-2-pyrrolidinone

A thorough understanding of the parent scaffold is crucial for analog design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [3] |

| Molecular Weight | 113.16 g/mol | [3] |

| IUPAC Name | 4,4-dimethylpyrrolidin-2-one | [3] |

| CAS Number | 66899-02-3 | [3] |

| Melting Point | 41-53 °C | Thermo Scientific[4] |

| Calculated LogP | 0.4 | [3] |

Synthetic Strategies for the Derivatization of 4,4-Dimethyl-2-pyrrolidinone

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The 4,4-dimethyl-2-pyrrolidinone core can be derivatized at several key positions to generate a library of analogs for biological screening.

N-Substitution of the Pyrrolidinone Ring

The secondary amine of the lactam is a readily accessible handle for introducing a wide variety of substituents.

Standard N-alkylation conditions can be employed, typically involving deprotonation of the lactam with a strong base followed by reaction with an alkyl halide.[5] N-arylation can be achieved through copper-catalyzed Ullmann-type couplings.[5]

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: Dissolve 4,4-dimethyl-2-pyrrolidinone (1.0 equiv.) in a dry, aprotic solvent such as DMF or THF under an inert atmosphere (e.g., argon).

-

Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 equiv.), portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Alkylating Agent: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise.

-

Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC (typically 12-18 hours).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[5]

Functionalization at the C3-Position

Introducing substituents at the C3 position, adjacent to the carbonyl group, can significantly impact biological activity.

While direct α-arylation of lactams can be challenging, palladium-catalyzed methods developed for related systems could be adapted. For instance, the hydroarylation of N-alkyl pyrrolines has been reported to yield 3-aryl pyrrolidines.[6][7] A similar strategy could potentially be explored for an appropriately protected 4,4-dimethyl-Δ²-pyrrolinone.

Conceptual Workflow: C3-Arylation

Caption: Conceptual workflow for the C3-arylation of 4,4-dimethyl-2-pyrrolidinone.

Spirocyclic Analogs

The gem-dimethyl group at C4 provides an ideal anchor point for the construction of spirocyclic systems. Spirocyclic scaffolds are of great interest in medicinal chemistry as they introduce three-dimensionality and novel chemical space.[8]

A common strategy for the synthesis of spiro-pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[9] While not directly demonstrated on a 4,4-dimethyl-2-pyrrolidinone precursor, this methodology is broadly applicable to the synthesis of spiro-pyrrolidine systems.

General Reaction Scheme: 1,3-Dipolar Cycloaddition for Spiro-pyrrolidines

Caption: General scheme for the synthesis of spiro-pyrrolidines via 1,3-dipolar cycloaddition.

Biological Applications and Structure-Activity Relationships (SAR)

While there is a paucity of published data specifically on the biological activities of 4,4-dimethyl-2-pyrrolidinone analogs, the broader pyrrolidinone class has demonstrated a wide range of pharmacological effects. By examining these related systems, we can infer potential therapeutic areas and guide the design of future screening campaigns for 4,4-dimethyl-2-pyrrolidinone derivatives.

Potential Therapeutic Areas

-

Anticancer: Spiro-oxindole pyrrolidine derivatives have shown promising anticancer activity.[9]

-

Antimicrobial: Various pyrrolidinone derivatives have been reported to possess antibacterial and antifungal properties.[10]

-

Enzyme Inhibition: The pyrrolidinone scaffold is present in inhibitors of various enzymes, including InhA (implicated in tuberculosis),[11] α-amylase and α-glucosidase (relevant to diabetes),[12] and N-acylethanolamine acid amidase (NAAA, involved in inflammation).[10]

-

Central Nervous System (CNS) Disorders: The racetam class of nootropic drugs features a pyrrolidinone core, suggesting potential applications in cognitive enhancement and neurodegenerative diseases.[11]

Prospective Structure-Activity Relationships

The development of a clear SAR is a primary objective in any medicinal chemistry program. Although a specific SAR for 4,4-dimethyl-2-pyrrolidinone analogs is not yet established in the literature, we can propose key areas for investigation based on related compounds.

Hypothetical SAR Exploration Workflow

Caption: A proposed workflow for the systematic exploration of the SAR of 4,4-dimethyl-2-pyrrolidinone analogs.

Key Questions to Address in an SAR Campaign:

-

N-Substituents: How do the size, electronics, and lipophilicity of substituents on the nitrogen atom affect biological activity? For example, in a series of pyrrolidine amide NAAA inhibitors, the nature of the N-acyl group was found to be critical for potency.[10]

-

C3-Substituents: Does the introduction of aryl or other functional groups at the C3 position lead to productive interactions with the target?

-

Stereochemistry: For analogs with stereocenters at C3 or C5, what is the optimal stereochemical configuration for activity?

-

Spirocyclic Systems: What types of spirocyclic rings fused at C4 are well-tolerated, and how do they influence the presentation of other pharmacophoric elements?

Future Directions and Conclusion